molecular formula C15H13FO4 B6402844 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1262006-83-6

3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6402844
CAS RN: 1262006-83-6
M. Wt: 276.26 g/mol
InChI Key: MRUVCGXRKWZPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid (3-FMP-2-MBA) is a compound belonging to the class of organic compounds known as phenyl benzoic acids. It is a white, crystalline solid with a melting point of 116-118°C and is soluble in water and other polar solvents. 3-FMP-2-MBA is a versatile compound that has been used in a variety of scientific applications, such as synthesis, biochemical and physiological studies, and laboratory experiments. In

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, such as synthesis, biochemical and physiological studies, and laboratory experiments. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of fluorescent dyes for use in biological imaging and sensing. Additionally, 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% has been used in the synthesis of novel compounds for use in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% is not well understood. However, it is believed to interact with various proteins and enzymes, leading to changes in their activity. It is also believed to interact with membrane-bound receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% are not fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine. Additionally, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of the hormone prostaglandin.

Advantages and Limitations for Lab Experiments

3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available in most research laboratories. It is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments. Additionally, it is soluble in a variety of polar solvents, making it easy to work with.
However, there are some limitations to using 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments. The compound is not very soluble in non-polar solvents, making it difficult to work with in certain experiments. Additionally, the compound has a relatively low melting point, making it prone to decomposition at higher temperatures.

Future Directions

The potential future directions for 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to identify new applications for the compound, such as drug discovery and development. Additionally, further research is needed to improve the synthesis method of the compound, as well as to develop new methods for its synthesis. Finally, further research is needed to identify new compounds that can be synthesized from 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95%, such as pharmaceuticals, agrochemicals, and dyes.

Synthesis Methods

3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% can be prepared by the reaction of 4-fluoro-3-methoxyphenol and 2-methoxybenzoic acid in the presence of a base, such as sodium hydroxide, in an organic solvent, such as ethanol. The reaction is carried out at a temperature of 110-120°C for 4-6 hours. The product is then purified by recrystallization from an appropriate solvent.

properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-8-9(6-7-12(13)16)10-4-3-5-11(15(17)18)14(10)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUVCGXRKWZPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690192
Record name 4'-Fluoro-2,3'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-83-6
Record name 4'-Fluoro-2,3'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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